molecular formula C17H24N2O4S B2765889 Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate CAS No. 2034335-76-5

Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Cat. No. B2765889
M. Wt: 352.45
InChI Key: OPJWPYLLCUSFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting and boiling points, solubility, density, and stability.


Scientific Research Applications

Catalysis and Organic Synthesis

  • Au(I)-Catalyzed Intramolecular Hydrofunctionalization: A study by Zhang et al. (2006) demonstrates the utilization of Au(I) catalysts in the intramolecular hydroamination and hydroalkoxylation of allenes, leading to the efficient formation of piperidine derivatives and oxygen heterocycles. This methodology provides a versatile approach for constructing complex nitrogen-containing cycles, potentially applicable to the synthesis or functionalization of compounds related to Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate (Zhang et al., 2006).

Medicinal Chemistry and Pharmacokinetics

  • Virtual Screening and Pharmacokinetic Characterization: Wang et al. (2011) focused on virtual screening targeting the urokinase receptor, leading to the discovery of compounds with potential therapeutic applications. While not directly mentioning Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate, this study exemplifies the process of identifying and characterizing bioactive molecules through computational methods, synthesis, and pharmacokinetic evaluations, which could be relevant for exploring the therapeutic potential of the compound (Wang et al., 2011).

Chemical Synthesis and Functionalization

  • Platinum-Catalyzed Intramolecular Hydroamination: Bender and Widenhoefer (2005) reported the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, leading to the synthesis of pyrrolidine derivatives. This methodology could be applied to the synthesis or modification of benzyl carbamate compounds, offering a route to structurally complex piperidines with potential biological activity (Bender & Widenhoefer, 2005).

Photostabilizers and Polymers

  • Synthesis of Polymeric Stabilizers: Jiang-qing Pan et al. (2000) explored the synthesis of new polymeric stabilizers for polymers, utilizing piperidinyl derivatives as building blocks. While the specific chemical entity Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate is not discussed, the approach highlights the broader utility of piperidine and carbamate functionalities in the development of materials with enhanced stability against photooxidation and thermal oxidation, which could extend to applications involving similar compounds (Jiang-qing Pan et al., 2000).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


properties

IUPAC Name

benzyl N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-17(23-12-14-4-2-1-3-5-14)18-15-6-9-19(10-7-15)16-8-11-24(21,22)13-16/h1-5,15-16H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJWPYLLCUSFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.